![molecular formula C9H17N3 B3198055 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine CAS No. 1009000-54-7](/img/structure/B3198055.png)
1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine
Overview
Description
The compound “1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine” is a chemical compound with the IUPAC name "N-methyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1-propanamine" .
Molecular Structure Analysis
The InChI code for this compound is "1S/C9H17N3/c1-5-8(10)9-6(2)11-12(4)7(9)3/h8H,5,10H2,1-4H3" . This indicates that the compound has a molecular weight of 167.25 .Physical And Chemical Properties Analysis
The compound “this compound” is a liquid at room temperature .Scientific Research Applications
Antibacterial and Antifungal Agents
Research on novel bis-pyrazole coordination complexes, involving derivatives of pyrazole ligands similar to 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine, has shown promising antibacterial and antifungal properties. The study synthesized a new pyrazole ligand and its coordination complexes, which were tested against different types of bacteria and fungi, displaying enhanced behavior towards certain strains (Draoui et al., 2022).
Organic Synthesis and Chemical Reactions
A library of 4H-pyrano[2,3-c]pyrazol-6-amines was synthesized using a L-proline-catalyzed, on-water four-component domino reaction, showcasing the versatility of pyrazole derivatives in facilitating complex chemical reactions (Prasanna et al., 2013). This underscores the utility of such compounds in green chemistry and the synthesis of densely functionalized molecules.
Polymer Modification
Amine compounds, including derivatives similar to this compound, have been used to modify poly vinyl alcohol/acrylic acid hydrogels via radiation-induced processes, resulting in polymers with enhanced thermal stability and promising biological activities. This modification process opens up new possibilities for medical applications of these materials (Aly & El-Mohdy, 2015).
Antimicrobial Evaluation
Synthesis of 1-((5,3-diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one derivatives has been explored, demonstrating significant to moderate antimicrobial activity, thus offering potential for developing new antimicrobial agents (Sid et al., 2013).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors, which suggests that this compound may also interact with one or more biological targets .
Mode of Action
The exact mode of action of 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine is currently unknown due to the lack of specific studies . It can be hypothesized that the compound interacts with its target(s) through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Based on the structural similarity to other active compounds, it might be involved in the modulation of enzymatic activities or signal transduction pathways .
Pharmacokinetics
Its small molecular weight (16725 g/mol ) suggests that it could be well-absorbed and distributed in the body. The compound’s metabolism and excretion would likely involve enzymatic transformations and renal clearance, respectively .
Result of Action
Based on the activities of structurally similar compounds, it might induce changes in cellular signaling, gene expression, or enzymatic activity .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . For instance, its stability could be affected by storage conditions, while its efficacy could be modulated by the presence of other drugs or substances .
properties
IUPAC Name |
1-(1,3,5-trimethylpyrazol-4-yl)propan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-5-8(10)9-6(2)11-12(4)7(9)3/h8H,5,10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWGVOPVZUSQWFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(N(N=C1C)C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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